2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide
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Overview
Description
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is a synthetic compound that features a cyclopropyl group, a thiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the thiazole ring, and the formation of the amide bond. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and potential biological activities.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide include other cyclopropyl-containing amides and thiazole derivatives. Examples include:
- Cyclopropylamine derivatives
- Thiazole-based amides
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N3OS |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C13H21N3OS/c1-8(2)11(14)13(17)16(10-4-5-10)9(3)12-15-6-7-18-12/h6-11H,4-5,14H2,1-3H3/t9-,11?/m0/s1 |
InChI Key |
ZGVLJUGSQIELHW-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N(C2CC2)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CS2)N |
Origin of Product |
United States |
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